molecular formula C20H26O6 B1244978 Ailantinol F

Ailantinol F

Número de catálogo: B1244978
Peso molecular: 362.4 g/mol
Clave InChI: KSVXQRSKFJWVOH-QCLZPWDHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ailantinol F is a C₁₉-quassinoid (class F) isolated from the invasive tree Ailanthus altissima (Mill.) Swingle (Simaroubaceae). First identified in 2003 by Tamura et al., it is part of a broader family of quassinoids characterized by a tetracyclic or pentacyclic scaffold with high oxidation states . Structurally, this compound (C₂₀H₂₆O₆, MW 362.43) features a hemiacetal moiety at C-11 and lacks the α-CH₃ group at C-13, a common feature in many quassinoids . It is isolated primarily from the aerial parts of A. altissima and has demonstrated antitumor and antioxidant activities in pharmacological studies .

Propiedades

Fórmula molecular

C20H26O6

Peso molecular

362.4 g/mol

Nombre IUPAC

(1S,2S,4S,6R,7S,9R,13R,17S)-4,15-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione

InChI

InChI=1S/C20H26O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8,10-13,17,21,23H,5-7H2,1-4H3/t8-,10+,11+,12+,13-,17+,19-,20+/m1/s1

Clave InChI

KSVXQRSKFJWVOH-QCLZPWDHSA-N

SMILES isomérico

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)O)C)C)O

SMILES canónico

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)O)C)C)O

Sinónimos

ailantinol F

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

Quassinoids are classified into C₁₈, C₁₉, and C₂₀ subtypes based on their carbon skeletons. Ailantinol F belongs to the C₁₉-quassinoid subclass (class F), sharing structural motifs with compounds such as Ailantinol E, G, Ailanquassin A, and shinjulactones. Key structural distinctions include:

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₂₀H₂₆O₆ 362.43 Hemiacetal at C-11; exocyclic double bond at C-13 A. altissima aerial parts
Ailantinol E C₂₁H₂₄O₇ 388.42 Hemiacetal at C-11; α-CH₃ at C-13 A. altissima seeds
Ailantinol G C₂₀H₂₈O₇ 380.44 Oxide bridge between C-13 and C-20 A. altissima roots
Ailanquassin A C₂₀H₂₆O₇ 378.42 Exocyclic double bond at C-13 (replaces α-CH₃) A. altissima bark
Shinjulactone C C₂₅H₃₄O₉ 478.51 Pentacyclic skeleton with β-OH at C-13 A. altissima leaves

Key Observations :

  • C-13 Modifications: this compound and Ailanquassin A both lack the α-CH₃ group at C-13, unlike Ailantinol E. This substitution may influence their bioactivity profiles .
  • Oxidation Patterns: Ailantinol G’s oxide bridge at C-13/C-20 contrasts with this compound’s simpler exocyclic double bond, suggesting divergent synthetic pathways .

Pharmacological Activities

Antitumor Activity
  • Ailantinol E: Shows stronger EBV-EA inhibition (IC₅₀: 1.8 μM) but weaker NO suppression compared to this compound .
  • Ailanquassin A : Demonstrates cytotoxicity against leukemia cells (IC₅₀: 0.5 μM) due to its exocyclic double bond enhancing membrane permeability .
Antioxidant Activity
  • This compound and E exhibit comparable free radical scavenging activity (EC₅₀: 12–15 μM), attributed to their hydroxyl and carbonyl groups .

Q & A

Basic: What methodologies are recommended for isolating Ailantinol F from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Key steps include:

  • Optimized solvent systems : Use polarity gradients to separate this compound from co-eluting compounds .
  • Purity validation : Combine TLC with UV/fluorescence detection and LC-MS to confirm molecular weight and homogeneity .
  • Yield documentation : Report mass balance and recovery rates at each step to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized bioassays : Use positive/negative controls and replicate experiments (n ≥ 3) to minimize false positives/negatives .
  • Dose-response validation : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values and assess potency thresholds .
  • Meta-analysis : Compare raw datasets (e.g., via ANOVA or mixed-effects models) to identify confounding factors like cell line heterogeneity or solvent toxicity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR for carbon skeleton elucidation; 2D techniques (COSY, HSQC) to resolve stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula; tandem MS (MS/MS) for fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination if crystals are obtainable .

Advanced: What strategies optimize the synthetic yield of this compound while maintaining stereochemical integrity?

Answer:
Stereoselective synthesis requires:

  • Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric reactions; quantify enantiomeric excess (ee) via chiral HPLC .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions (temperature, solvent) dynamically .
  • Scale-up protocols : Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting purity and yield .

Basic: How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Answer:
Robust assays include:

  • DPPH/ABTS radical scavenging : Measure IC₅₀ values with ascorbic acid as a positive control; account for solvent interference (e.g., DMSO quenching radicals) .
  • Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in relevant cell lines (e.g., HepG2), normalizing to viability assays (MTT/XTT) .
  • Data presentation : Report means ± SD and use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

Advanced: How can computational methods enhance the study of this compound’s mechanism of action?

Answer:
Integrate computational and experimental workflows:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate hits with SPR (surface plasmon resonance) .
  • MD simulations : Run 100+ ns simulations to assess binding stability and conformational changes .
  • Network pharmacology : Build protein interaction networks (e.g., via STRING) to identify off-target effects or synergistic pathways .

Basic: What statistical approaches are critical for analyzing this compound’s pharmacokinetic data?

Answer:
Key methods include:

  • Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, Tₘₐₓ, and half-life using software like Phoenix WinNonlin .
  • Compartmental modeling : Fit data to one-/two-compartment models to estimate absorption/distribution rates .
  • Bioavailability correction : Normalize oral vs. intravenous AUC values to account for first-pass metabolism .

Advanced: How should researchers address discrepancies in this compound’s toxicity profiles between in vitro and in vivo models?

Answer:
Discrepancies often stem from metabolic differences. Solutions include:

  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites and compare their toxicity .
  • Interspecies scaling : Apply allometric models to extrapolate in vitro IC₅₀ values to in vivo doses .
  • Organ-on-a-chip systems : Mimic human organ interactions (e.g., liver-kidney co-cultures) to improve translational accuracy .

Basic: What are the best practices for documenting this compound’s physicochemical properties?

Answer:
Follow ICH guidelines:

  • Solubility : Use shake-flask method with HPLC quantification; report pH-dependent profiles .
  • LogP determination : Employ reverse-phase HPLC or octanol-water partitioning .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-UV/MS .

Advanced: How can interdisciplinary approaches improve this compound’s therapeutic potential?

Answer:
Leverage cross-disciplinary frameworks:

  • Phytochemistry-biology integration : Combine metabolomics with transcriptomics to map biosynthesis pathways .
  • Material science : Develop nanoformulations (e.g., liposomes) to enhance bioavailability and target specificity .
  • Ethnopharmacology : Collaborate with traditional medicine experts to validate historical uses via modern assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.